Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a pyridine bridge
Properties
IUPAC Name |
tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-22(2,3)29-21(28)26-13-7-8-16(14-26)24-19-11-6-12-20(25-19)27-15-23-17-9-4-5-10-18(17)27/h4-6,9-12,15-16H,7-8,13-14H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQYOHIJWGAJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Pyridine ring formation: The benzimidazole derivative is then reacted with a pyridine carboxylic acid or its derivative to form the pyridine bridge.
Piperidine ring attachment: The final step involves the coupling of the pyridine-benzimidazole intermediate with a piperidine derivative, such as tert-butyl piperidine-1-carboxylate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyridine and piperidine rings may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Pyridine derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry.
Piperidine derivatives: These compounds are commonly found in pharmaceuticals due to their favorable pharmacokinetic properties.
Uniqueness
Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate is unique due to the combination of the benzimidazole, pyridine, and piperidine moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
